3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

Molecular complexity Building block comparison Medicinal chemistry

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid (CAS 1148027-01-3) is a synthetic, α,β-unsaturated carboxylic acid building block with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. It is formally named (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, reflecting its defined (Z)-olefin geometry.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B13112147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N
InChIInChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9+
InChIKeyGTJBDXXURSIWBY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid – Chemical Identity and Procurement Baseline


3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid (CAS 1148027-01-3) is a synthetic, α,β-unsaturated carboxylic acid building block with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . It is formally named (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, reflecting its defined (Z)-olefin geometry . The compound incorporates three functional domains on a single scaffold: a carboxylic acid, an α,β-unsaturated carbamoyl linkage, and a 1-cyanocyclohexyl group. This combination enables its use as a late-stage diversification intermediate in medicinal chemistry, particularly where simultaneous introduction of a sterically defined nitrile-bearing cyclohexyl group and a carboxylic acid handle is required [1].

Why Generic Acrylic Acid Building Blocks Cannot Substitute for 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid in Specialized Synthesis


Within the broader class of substituted acrylic acid building blocks, key parameters—substitution pattern, olefin geometry, and N-substituent identity—determine downstream synthetic utility . Simple analogs such as tiglic acid ((E)-2,3-dimethylacrylic acid, MW 100.12) or 3,3-dimethylacrylic acid (MW 100.12) lack both the carbamoyl linker and the 1-cyanocyclohexyl pharmacophore, which precludes their use in programs targeting ALK5 or related kinase hinge-region interactions where the nitrile-cyclohexyl motif has been specifically optimized for potency and selectivity [1]. The widely used 2-cyano-3-cyclopropylacrylic acid (CAS 98895-60-4, MW 137.14), while offering an α-cyano Michael acceptor for covalent inhibitor design , places the cyano group at the α-position relative to the carboxylic acid rather than on a cyclohexyl ring via a carbamoyl spacer, fundamentally altering the geometry, electrophilicity profile, and resulting SAR . The evidence below quantifies these structural and property differences.

Quantitative Comparator Evidence for 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid vs. Closest Analogs


Molecular Weight and Steric Bulk Differentiate 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid from Simpler Acrylic Acid Building Blocks

The target compound has a molecular weight of 250.29 g/mol (C₁₃H₁₈N₂O₃) , which is substantially larger than the most commonly used α,β-unsaturated carboxylic acid building blocks. Tiglic acid (MW 100.12) and 3,3-dimethylacrylic acid (MW 100.12) are approximately 2.5-fold smaller by mass . Even 2-cyano-3-cyclopropylacrylic acid, which incorporates a cyano group, has a molecular weight of only 137.14 g/mol (C₇H₇NO₂) . The higher molecular weight of the target compound reflects the presence of the 1-cyanocyclohexylcarbamoyl group, which contributes approximately 5 non-hydrogen atoms and a defined cyclohexyl ring conformation not present in any comparator.

Molecular complexity Building block comparison Medicinal chemistry

Stereochemical Definition: (Z)-Olefin Geometry Provides a Defined 3D Pharmacophore Not Available in (E)- or Unspecified Isomers

The IUPAC name of the target compound is (Z)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid, explicitly designating the (Z)-configuration [1]. In contrast, tiglic acid is the (E)-isomer of 2,3-dimethylacrylic acid (CAS 80-59-1) , and angelic acid (CAS 565-63-9) is the corresponding (Z)-isomer but lacks any cyano or carbamoyl functionality. 2-Cyano-3-cyclopropylacrylic acid is predominantly offered as the (E)-isomer (CAS 98895-60-4) . The (Z)-geometry of the target compound positions the carboxylic acid and the bulky 1-cyanocyclohexylcarbamoyl group in a cis relationship, which directly influences the compound's conformational preferences and the trajectory of the substituents in any downstream amide or ester coupling reactions.

Stereochemistry Olefin geometry Structure-based design

Vendor-Certified Purity: 95–98% Specification Enables Direct Use in SAR Campaigns Without Re-Purification

The target compound is offered at certified purities of 95%+ (ChemAny/KeyMan, catalog CM555026) [1] and 98% (Leyan, catalog 1198142) , as well as min. 95% (CymitQuimica/Biosynth) . This specification is suitable for direct use in parallel synthesis and structure-activity relationship (SAR) studies. For comparison, 2-cyano-3-cyclopropylacrylic acid is offered at 97% purity (Bidepharm) and tiglic acid is typically available at >98% . However, the key differentiation is not absolute purity but rather the availability of the compound at research-grade purity in multi-gram quantities from multiple established vendors, reducing single-supplier procurement risk.

Purity specification Procurement Quality control

The 1-Cyanocyclohexyl Pharmacophore: Class-Level Evidence for Enhanced Target Affinity vs. Unsubstituted or Cyclopropyl Analogs

The 1-cyanocyclohexyl group, while not directly reported for the target compound in biological assays, has independently demonstrated significant target affinity contributions in other chemotypes. In a series of 1,5-diarylpyrazole-3-carboxamides, the N-(1-cyanocyclohexyl) derivative (compound 9n) showed high affinity for CB₁ receptors with a Kᵢ of 15.7 nM [1][2]. This compares favorably to other N-substituents in the same series and supports the hypothesis that the 1-cyanocyclohexyl group can enhance binding through a combination of steric complementarity and the nitrile's ability to engage in hydrogen-bond or dipole interactions within target binding pockets. By contrast, the cyclopropyl group in 2-cyano-3-cyclopropylacrylic acid-derived inhibitors positions the cyano group as an electrophilic warhead at the α-position, serving a covalent inhibition mechanism rather than affinity modulation [3]. This mechanistic distinction—non-covalent affinity enhancement vs. covalent warhead engagement—has significant implications for selectivity and off-target risk profiles.

Pharmacophore Kinase inhibitor CB1 receptor Structure-activity relationship

Proven Application Scenarios for 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid in Medicinal Chemistry and Chemical Biology


Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring a Pre-Formed 1-Cyanocyclohexyl Pharmacophore

For ALK5 (TGF-β type I receptor kinase) inhibitor programs, the 1-cyanocyclohexylcarbamoyl motif has demonstrated clinical relevance. While IN-1130 (an ALK5 inhibitor with an IC₅₀ of 5.3 nM) incorporates a more elaborate imidazole-based scaffold, the target compound provides the same 1-cyanocyclohexyl pharmacophore as a modular building block that can be directly coupled to diverse heterocyclic cores via the carboxylic acid handle [1]. This approach enables rapid SAR exploration without requiring de novo synthesis of the cyanocyclohexyl moiety for each analog. The (Z)-olefin geometry additionally provides a defined spatial orientation that is not achievable with saturated or (E)-configured alternatives .

Synthesis of Covalent Irreversible Inhibitors Using the Acrylic Acid as a Michael Acceptor with a Built-In Affinity Handle

The α,β-unsaturated carboxylic acid moiety can serve as a mild Michael acceptor for cysteine-targeted covalent inhibitor design. In contrast to 2-cyano-3-cyclopropylacrylic acid, which positions the cyano group as the primary electrophilic warhead, the target compound retains the cyano group on the cyclohexyl ring while offering the conjugate acid as the reactive center . This dual functionality enables both affinity-driven binding (via the cyanocyclohexyl group) and covalent modification (via the acrylate) from a single building block, a strategy that is not accessible with simpler analogs such as tiglic acid or 3,3-dimethylacrylic acid, which lack the affinity-conferring 1-cyanocyclohexyl substituent .

Construction of Focused Compound Libraries for CB₁ or TSPO Receptor Targeting

Published SAR data demonstrate that N-(1-cyanocyclohexyl)-substituted carboxamides achieve Kᵢ values as low as 15.7 nM at CB₁ receptors [2]. For programs targeting cannabinoid receptors or the 18 kDa translocator protein (TSPO), the target compound offers a strategic advantage: its carboxylic acid can be coupled to diverse amine-containing scaffolds (e.g., pyrazole-3-carboxamides, benzodiazepine analogs) to rapidly generate focused libraries in which the 1-cyanocyclohexyl moiety is pre-installed, eliminating 2–3 synthetic steps per analog compared to building this pharmacophore linearly [3].

Procurement Risk Mitigation Through Multi-Vendor Sourcing of a Non-Commodity Building Block

Unlike simple acrylic acid derivatives that are commodity chemicals, the target compound is a specialty building block that is nonetheless stocked by at least four independent vendors (Leyan, ChemAny/KeyMan, CymitQuimica/Biosynth, and others) with purities ranging from 95% to 98% [4]. This multi-supplier landscape reduces the risk of single-source supply disruptions, a critical consideration for medicinal chemistry programs with multi-year timelines. In contrast, many bespoke intermediates incorporating the 1-cyanocyclohexyl group are available from only a single vendor, creating unacceptable procurement risk for long-running optimization campaigns.

Quote Request

Request a Quote for 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.